4-[(phenylthio)methyl]-N-propylbenzamide
Overview
Description
4-[(phenylthio)methyl]-N-propylbenzamide is a useful research compound. Its molecular formula is C17H19NOS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.11873540 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Optical Properties
One study describes the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, showcasing how phenylthio)methyl]-N-propylbenzamide derivatives contribute to advancements in polymer chemistry. These polymers, with their controlled polymerization process and π-stacked interaction between oligothiophene chromophores, demonstrate potential in developing new materials with specific optical properties (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
Antimicrobial Screening
Another area of application is in the synthesis and antimicrobial screening of compounds incorporating the phenylthio)methyl]-N-propylbenzamide structure. Research on thiazole derivatives incorporating this framework has shown potential for therapeutic interventions against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). This suggests that derivatives of 4-[(phenylthio)methyl]-N-propylbenzamide could be valuable in developing new antimicrobial agents.
Synthesis Methodologies
Additionally, research into the synthesis methodologies involving phenylthio)methyl]-N-propylbenzamide derivatives has led to novel approaches in creating fluorobenzamides with promising antimicrobial analogs. These studies highlight the role of these compounds in the development of new synthetic routes and the potential for creating compounds with enhanced antimicrobial activities (Desai, Rajpara, & Joshi, 2013).
Properties
IUPAC Name |
4-(phenylsulfanylmethyl)-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-12-18-17(19)15-10-8-14(9-11-15)13-20-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUINBUFKVSPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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